Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate
Description
Sulfamoyl Group (-SO₂-NH-CH₃)
Tetrahydro Pyridyl Group
Methyl Ester (-COOCH₃)
Indole Core
- The NH group of the pyrrole ring forms hydrogen bonds with electron-rich atoms, such as the methoxy oxygen in related compounds.
Comparative Structural Relationships to Related Indole Derivatives
The compound shares structural motifs with several biologically active indole derivatives:
The substitution at the 3-position with a tetrahydropyridyl group distinguishes this compound from derivatives with simpler alkyl or aryl substituents. Additionally, the 2-carboxylate ester enhances solubility compared to carboxylic acid analogs.
Properties
Molecular Formula |
C19H25N3O4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
methyl 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H25N3O4S/c1-20-27(24,25)11-8-13-4-5-16-15(12-13)17(18(21-16)19(23)26-3)14-6-9-22(2)10-7-14/h4-6,12,20-21H,7-11H2,1-3H3 |
InChI Key |
WOCQXXYZPCMCAE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3=CCN(CC3)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Indole Intermediate
- Starting from 5-bromoindole, a condensation with N-methyl-4-piperidone in the presence of potassium hydroxide in ethanol under reflux conditions yields a 5-bromo-3-(1-methyl-4-piperidinyl)-1H-indole intermediate.
- This intermediate undergoes treatment with ethanolic hydrochloric acid followed by catalytic hydrogenation using platinum oxide or palladium on carbon to reduce the double bonds and remove the bromine, affording the 3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl) substituted indole.
Introduction of the Methylsulfamoyl Ethyl Side Chain
- The 5-position of the indole is functionalized by coupling with N-methyl vinyl sulfonamide in the presence of palladium acetate and tri-o-tolylphosphine as catalysts, along with triethylamine in acetonitrile. This step forms an ethenesulfonamide intermediate.
- Subsequent catalytic hydrogenation (10% Pd/C) in ethanolic hydrochloric acid and DMF reduces the ethenesulfonamide to the ethane sulfonamide, yielding the methylsulfamoyl ethyl side chain attached to the indole core.
Esterification and Final Purification
- The carboxylic acid function at the 2-position of the indole is methylated to form the methyl ester, typically via esterification using methanol under acidic conditions or by employing methylating agents.
- The final compound is purified by column chromatography using silica gel with solvent mixtures such as dichloromethane, ethanol, and ammonia to achieve high purity.
- The Japp-Klingemann reaction has been employed as a key step in some syntheses, where a hydrazino derivative is condensed with a pyruvic acid ester to form a hydrazone intermediate, which cyclizes under acidic conditions to form the indole ring system bearing the desired substituents.
- Diazotization and coupling reactions involving N-methyl-2-(4-aminophenyl)-ethane sulfonamide and methyl-2-acetyl-3-pyridyl propanoate have also been reported to build the indole core with the methylsulfamoyl ethyl side chain.
| Step | Reagents/Catalysts | Solvent(s) | Temperature/Pressure | Time | Notes |
|---|---|---|---|---|---|
| Condensation of 5-bromoindole | N-methyl-4-piperidone, KOH | Ethanol | Reflux (~78°C) | Several hours | Base-catalyzed condensation |
| Hydrogenation of intermediate | Platinum oxide or 10% Pd/C | Ethanol, HCl, DMF | 25-50°C, H2 pressure (~70 psi) | 2-8 hours | Reduces double bonds and debromination |
| Coupling with N-methyl vinyl sulfonamide | Pd(OAc)2, tri-o-tolylphosphine, triethylamine | Acetonitrile | Heated (exact temp varies) | Several hours | Palladium-catalyzed coupling |
| Hydrogenation of ethenesulfonamide | 10% Pd/C | Ethanol, HCl, DMF | 25-30°C, H2 pressure | 2-8 hours | Saturation of double bond |
| Esterification | Methanol, acid catalyst or methylating agent | Methanol or suitable solvent | Reflux or room temp | Hours | Formation of methyl ester |
- The use of palladium catalysts with appropriate ligands (e.g., tri-o-tolylphosphine) is critical for efficient coupling and high yields.
- Hydrogenation steps require careful control of pressure and temperature to avoid over-reduction or decomposition.
- Purification by column chromatography is essential to remove side products and achieve pharmaceutical-grade purity.
- Alternative cyclization methods such as the Japp-Klingemann reaction provide routes to the indole core with potentially fewer steps but require precise control of reaction conditions to maximize yield.
The preparation of Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate involves multi-step organic synthesis combining condensation, catalytic hydrogenation, palladium-catalyzed coupling, and esterification. The process demands stringent control of reaction parameters and purification techniques to ensure high yield and purity. The synthetic routes are well-documented in patents and scientific literature related to naratriptan and its analogs, providing a robust framework for industrial and research-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound. Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate is unique due to its specific structure and the presence of the methylsulfamoyl and pyridyl groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate (CAS No. 874583-36-5) is a chemical compound that serves as an intermediate in the synthesis of Naratriptan, a medication used to treat migraine headaches. This compound belongs to the indole class and has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₄S |
| Molecular Weight | 391.48 g/mol |
| CAS Number | 874583-36-5 |
| Category | Pharmaceutical Intermediate |
The structure of this compound indicates the presence of functional groups that may contribute to its biological activities, including a methylsulfamoyl group which is known for its role in various biological interactions.
Antimicrobial Activity
Research has demonstrated that certain derivatives of indole, including those related to this compound, exhibit significant antimicrobial properties. A study on N-methylsulfonyl-indole derivatives indicated selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica . The mechanisms of action often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications. In vitro studies have reported that related indole derivatives exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . Specifically, compounds with dual COX-2/5-lipoxygenase (5-LOX) inhibitory activity have been highlighted for their potential cardiovascular benefits by modulating inflammation .
Case Studies
- Study on Indole Derivatives : A study published in December 2022 synthesized various N-methylsulfonylindole derivatives and evaluated their biological activities. Among these, certain compounds demonstrated significant anti-inflammatory effects and were tested for their ability to inhibit COX enzymes .
- Cardiovascular Implications : Another investigation assessed the cardiovascular profile of specific indole derivatives through biomarkers such as lactate dehydrogenase (LDH) and troponin I (Tn-I). The results suggested that some derivatives could mitigate cardiovascular toxicity while exerting anti-inflammatory effects .
Potential Applications
Given its structural characteristics and biological activity, this compound could have several applications:
- Migraine Treatment : As an intermediate in Naratriptan synthesis, it plays a crucial role in the pharmaceutical management of migraines.
- Anti-inflammatory Drugs : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory therapies.
- Antimicrobial Agents : The compound's antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
